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Isopropyl DL-Mandelate-d7

Cat. No.: B1159919
M. Wt: 201.27
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Description

Significance of Deuterated Compounds in Scientific Investigations

Deuterated compounds, in which one or more hydrogen atoms are replaced by deuterium (B1214612) (a stable isotope of hydrogen with one proton and one neutron), are of immense interest in scientific research. clearsynth.comresearchgate.net This isotopic substitution, while seemingly minor, imparts unique properties to the molecules. clearsynth.com The increased mass and altered chemical behavior of deuterium make these compounds invaluable tools in a multitude of scientific studies. clearsynth.com

The applications of deuterated compounds are vast and varied. In pharmaceutical development, deuterium incorporation can enhance the stability, bioavailability, and metabolic profile of drug molecules, potentially leading to improved therapeutic efficacy and reduced side effects. clearsynth.com They are also crucial in elucidating reaction mechanisms, studying metabolic pathways, and investigating drug interactions. clearsynth.com The ability to track the fate of specific atoms during a reaction provides invaluable insights into reaction kinetics and isotope effects. clearsynth.com Furthermore, deuterated compounds play a pivotal role in advancing Nuclear Magnetic Resonance (NMR) spectroscopy by serving as solvents or labeled compounds to reduce interference and enhance the clarity of spectra. clearsynth.com

Overview of Stable Isotope Tracers in Analytical Chemistry

Stable isotopes, which are non-radioactive forms of atoms, are fundamental tools in analytical chemistry. iaea.org They can be used by measuring their amounts and proportions in samples or as tracers that are deliberately introduced into a system to be studied. iaea.org This technique is particularly powerful for investigating a wide range of environmentally and biologically significant processes. hutton.ac.uk

In analytical chemistry, stable isotope tracers are instrumental in tracking metabolic pathways, allowing scientists to observe how molecules are absorbed, metabolized, and distributed within a biological system. simsonpharma.comtechnologynetworks.com They enhance sensitivity in analytical techniques like NMR spectroscopy and are crucial for understanding the pharmacokinetics of drugs. simsonpharma.com Mass spectrometry is a primary technique for quantifying stable isotope tracers due to its speed, sensitivity, specificity, and precision. nih.gov The use of stable isotope-labeled compounds as internal standards in chromatographic and mass spectrometric analysis is a common practice to correct for variations in sample preparation and analysis, thereby improving the accuracy and precision of quantitative measurements. scielo.org.mxscioninstruments.comnih.gov

Specific Context of Isopropyl DL-Mandelate-d7 within Research Applications

This compound is a deuterated form of Isopropyl DL-Mandelate. The "-d7" designation indicates that seven hydrogen atoms in the isopropyl group have been replaced with deuterium. This isotopic labeling makes it a valuable tool in various research applications, particularly as an internal standard in analytical testing. It is also identified as an impurity of Pregabalin (B1679071), a medication used to treat epilepsy, neuropathic pain, and fibromyalgia. cymitquimica.com The use of isotopically labeled compounds like this compound is crucial for accurate quantification in metabolic studies and for the detection and analysis of compounds in complex matrices. google.com

Properties

Molecular Formula

C₁₁H₇D₇O₃

Molecular Weight

201.27

Synonyms

(±)-Isopropyl Mandelate-d7;  (±)-Mandelic Acid Isopropyl Ester-d7;  Isopropyl 2-Hydroxy-2-phenylacetate-d7;  Isopropyl Mandelate-d7;  NSC 6582-d7;  Pregabalin Impurity D-d7; 

Origin of Product

United States

Synthetic Methodologies for Deuterated Isopropyl Mandelates

Strategies for Deuterium (B1214612) Incorporation at Specific Sites

The introduction of deuterium can be targeted to either the aromatic ring, the α-carbon of the mandelic acid backbone, or the isopropyl ester group. The choice of strategy depends on the desired final product and the available starting materials.

Synthesis of Deuterated Mandelic Acid Precursors

A primary route to deuterated mandelates involves the synthesis of a deuterated mandelic acid intermediate, which is then esterified. This approach allows for precise control over the location of the deuterium labels on the acid portion of the molecule.

One common method is the preparation of α-deuteriomandelic acid. This can be achieved through a base-catalyzed deuterium exchange of sodium mandelate (B1228975) in deuterium oxide (D₂O), often conducted in a pressure vessel at elevated temperatures (e.g., 155°C) for an extended period to ensure high levels of incorporation. rsc.org Following the exchange, the product is isolated, purified by recrystallization, and its deuterium content can be verified by methods such as ¹H-NMR, which would show the absence of the α-proton signal, and mass spectrometry, which would confirm the increased molecular weight. rsc.org Purity levels of ≥98% deuterium incorporation at the α-position have been reported using this method. rsc.org

Deuteration can also be targeted at the phenyl ring, resulting in compounds like Mandelic acid-2,3,4,5,6-d₅. medchemexpress.com These precursors are valuable for studies where the metabolism or interaction of the aromatic ring is of interest. The synthesis of these molecules often requires starting from pre-deuterated aromatic compounds. The stability of these deuterated precursors is crucial, and studies on their oxidation have shown that the deuterium label is retained in subsequent reaction products, making them reliable for multi-step syntheses. rsc.org

Specialized deuterated mandelic acid derivatives, such as DL-4-hydroxy-3-methoxymandelic-2-D₁ acid, have also been synthesized for use as internal standards in quantitative analysis by gas chromatography-mass spectrometry (GC-MS).

Table 1: Examples of Deuterated Mandelic Acid Precursors

Compound Name Site of Deuteration Synthetic Method Highlight Primary Use
α-Deuteriomandelic acid α-carbon Base-catalyzed H/D exchange in D₂O. rsc.org Kinetic isotope effect studies. semanticscholar.orgorientjchem.org
Mandelic acid-2,3,4,5,6-d₅ Phenyl ring Multi-step synthesis from deuterated aromatics. Pharmaceutical intermediate, research. medchemexpress.com

Deuteration during Esterification Processes

Introducing deuterium during the esterification step itself is less common than using a pre-labeled precursor. The more established method involves the esterification of a previously deuterated mandelic acid. Standard esterification procedures, such as the Fischer-Speier esterification using an alcohol (in this case, isopropanol) and a strong acid catalyst, can be employed. niscpr.res.in

Therefore, the synthesis of an isopropyl mandelate deuterated on the acid moiety typically relies on a two-stage process: first, the synthesis of the deuterated mandelic acid, and second, its esterification with isopropanol (B130326).

Stereoselective Deuterium Introduction

For applications requiring chiral deuterated molecules, stereoselective introduction of deuterium is paramount. This advanced approach ensures that the deuterium atom is placed in a specific three-dimensional orientation. Several cutting-edge techniques can be applied to achieve this, often drawing from methodologies developed for other classes of molecules like amino acids and carbohydrates. nih.govrsc.org

One powerful strategy is biocatalysis. Enzymes, such as the PLP-dependent Mannich cyclase LolT, have demonstrated the ability to perform highly efficient and stereoselective α-deuteration on a wide variety of L-amino acids. nih.gov This is accomplished by incubating the substrate with the enzyme in D₂O, leading to rapid and complete deuteration with exquisite site- and stereoselectivity. nih.gov The principles of such enzymatic catalysis could be applied to mandelic acid or its derivatives to produce enantiopure deuterated forms.

Another approach involves the use of metal complexes to direct the deuteration. The regio- and stereoselective deuteration of substrates can be achieved by coordinating them to a metal center, which then guides the addition of a deuterium source (like D⁻ or D⁺) to a specific face of the molecule. nih.gov Mandelic acid itself can also be used as a chiral auxiliary to direct the stereoselective synthesis of other deuterated compounds. researchgate.net Furthermore, trapping a chiral anion intermediate with a deuterium source like D₂O is another reported method for achieving high stereoselectivity. acs.org These methods highlight the potential for precise control over the stereochemistry of deuterium incorporation in mandelate synthesis. nih.gov

Advanced Synthetic Routes for Isopropyl DL-Mandelate-d7

The synthesis of this compound, where the seven deuterium atoms are located on the isopropyl group, requires a different strategy than those focused on the mandelic acid portion. The most direct route involves the esterification of mandelic acid with a deuterated isopropanol.

Multi-Step Synthesis Pathways

A logical multi-step pathway to this compound involves the preparation of deuterated isopropanol followed by esterification. A common and efficient route to isopropanol-d8 is the reduction of deuterated acetone (B3395972) (acetone-d6).

A plausible synthetic sequence is as follows:

Reduction of Acetone-d6 (B32918): Commercially available acetone-d6 serves as the starting material. It can be reduced to isopropanol-d8 using a deuterated reducing agent like sodium borodeuteride (NaBD₄) in a suitable solvent. This reaction effectively converts the ketone to a secondary alcohol, incorporating an eighth deuterium atom at the alcohol carbon.

Esterification: The resulting isopropanol-d8 is then reacted with non-deuterated DL-mandelic acid. The esterification can be carried out using standard methods, such as the Fischer esterification with an acid catalyst (e.g., sulfuric acid) or by converting mandelic acid to an acyl chloride followed by reaction with isopropanol-d8. This yields the target molecule, Isopropyl DL-Mandelate-d8 (as isopropanol-d8 would be used). To obtain the specific d7 isotopologue, one would need to start with a specifically synthesized isopropanol-d7. However, using isopropanol-d8 from acetone-d6 is a more common laboratory transformation.

This type of multi-step synthesis, where different components of a final molecule are built or modified separately before being combined, is a cornerstone of modern organic and medicinal chemistry. trine.eduresearchgate.net

Catalyst Systems in Deuterium Labeling Reactions

Catalysis is fundamental to modern deuterium labeling, offering efficient and selective pathways for hydrogen isotope exchange (HIE). acs.org These reactions are often the most atom-economical methods for introducing deuterium. nih.gov A variety of catalyst systems are available, each with its own advantages regarding substrate scope, regioselectivity, and the deuterium source required.

Homogeneous Catalysis: Iridium-based catalysts, such as Crabtree's catalyst and systems developed by Kerr, are highly effective for ortho-directed HIE on aromatic rings using D₂ gas. acs.org These catalysts operate under mild conditions and can be directed by functional groups like the hydroxyl group in mandelic acid to selectively deuterate the ortho positions of the phenyl ring. acs.org Homogeneous palladium catalysts are also used for dehalogenative deuteration, where an aryl halide is converted to a deuterated arene using D₂ gas, a method that is tolerant of many sensitive functional groups. chemrxiv.org

Heterogeneous Catalysis: Heterogeneous catalysts like palladium on carbon (Pd/C) are widely used. A notable system employs Pd/C with aluminum and D₂O. nih.govmdpi.com In this setup, D₂ gas is generated in situ from the reaction between aluminum and D₂O, which then participates in the H-D exchange on the substrate, catalyzed by the palladium. nih.govmdpi.com This method is considered environmentally benign due to its use of D₂O as the ultimate deuterium source. mdpi.com Ruthenium on carbon (Ru/C) is another effective heterogeneous catalyst for H-D exchange. acs.org

Other Catalytic Systems: N-Heterocyclic carbenes (NHCs) have emerged as potent organocatalysts for H-D exchange at the formyl position of aldehydes using D₂O. nih.gov For introducing deuterated methyl groups, various reagents and catalysts are available, although this is less directly applicable to the core mandelate structure unless modifying a precursor. nih.gov

Table 2: Catalyst Systems for Deuterium Labeling

Catalyst System Catalyst Type Deuterium Source Typical Site of Deuteration
Iridium-NHC Complexes (e.g., Kerr's catalyst) Homogeneous Transition Metal D₂ gas ortho-C-H bonds on arenes. acs.org
Pd/C - Al Heterogeneous Transition Metal D₂O (in situ D₂ generation) Benzylic sites, various C-H bonds. nih.govmdpi.com
Rhodium(III) Complexes Homogeneous Transition Metal D₂ gas Si-H bonds (for making deuterated silanes). csic.es
N-Heterocyclic Carbenes (NHCs) Organocatalyst D₂O Aldehydic C-H bonds. nih.gov
B(C₆F₅)₃ / N-alkylamine Cooperative Lewis/Brønsted Acid-Base Acetone-d₆ β-amino C-H bonds. nih.gov

Purification and Isolation Techniques for Labeled Compounds

The purification and isolation of isotopically labeled compounds, such as this compound, are critical steps to ensure high chemical and isotopic purity. The presence of unlabeled or partially labeled species can interfere with the intended applications of the deuterated standard. The primary challenge lies in separating the desired labeled compound from its protiated (non-deuterated) analog and other reaction by-products. tandfonline.comnih.gov The purification strategies often exploit the subtle physical and chemical differences imparted by isotopic substitution. Key techniques employed for the purification of deuterated esters include chromatography, crystallization, and extraction.

Chromatographic Methods

Chromatography is the most powerful and widely used technique for the separation of isotopically labeled compounds. nih.gov The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase. The slight differences in molecular size, polarity, and van der Waals forces between a deuterated compound and its hydrogenous counterpart are often sufficient to allow for chromatographic resolution. tandfonline.com

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a particularly effective method for purifying deuterated compounds. tandfonline.com In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. It has been consistently observed that deuterated compounds often elute slightly earlier than their protio analogs. tandfonline.com This phenomenon, known as the chromatographic deuterium effect (CDE), is attributed to the fact that C-D bonds are slightly shorter and less polarizable than C-H bonds, leading to weaker van der Waals interactions with the non-polar stationary phase. acs.org The ability to achieve baseline resolution makes HPLC suitable for both analytical purity checks and semi-preparative purification processes. tandfonline.com

Gas Chromatography (GC): For volatile esters, gas chromatography is an excellent separation technique. nih.gov The choice of the stationary phase is crucial in GC separations of isotopologues. nih.gov Studies have shown that the polarity of the stationary phase influences the elution order:

Nonpolar stationary phases often result in an "inverse isotope effect," where the heavier deuterated compound elutes before the lighter, protiated compound. nih.gov

Polar stationary phases tend to show a "normal isotope effect," with the deuterated compound eluting after its analog. nih.gov Capillary columns provide the high resolution necessary to separate compounds with such minor structural differences. nih.gov

The following table summarizes findings on the chromatographic separation of deuterated compounds.

Chromatography TypeStationary Phase ExampleTypical Observation for Deuterated CompoundSource
Reversed-Phase HPLCC18 (Octadecylsilane)Elutes earlier than protio analog tandfonline.comacs.org
Reversed-Phase HPLCPentafluorophenyl (PFP)Can reduce the chromatographic deuterium effect nih.gov
Gas ChromatographyNonpolar (e.g., Polydimethylsiloxane)Inverse isotope effect (elutes earlier) nih.gov
Gas ChromatographyPolar (e.g., Wax phases, PAG)Normal isotope effect (elutes later) nih.gov

Crystallization

Crystallization is a fundamental purification technique for solid compounds and can be applied to esters that are crystalline at or below room temperature. This method relies on differences in solubility between the desired compound and impurities in a given solvent. By carefully selecting a solvent system and controlling conditions such as temperature and concentration, the target deuterated compound can be induced to form a highly ordered crystal lattice, leaving impurities behind in the solution. This technique has been successfully used for the purification of isotope-labeled esters to obtain high-purity material suitable for structural analysis like X-ray diffraction. nih.gov

Extraction Techniques

Liquid-liquid extraction and Solid-Phase Extraction (SPE) are often employed as initial purification steps to remove significant impurities before final high-resolution purification.

Liquid-Liquid Extraction: This technique separates compounds based on their relative solubilities in two different immiscible liquids, such as an organic solvent and an aqueous solution. It is effective for removing water-soluble reagents (e.g., salts) or unreacted polar starting materials from the main organic product following synthesis. acs.org

Solid-Phase Extraction (SPE): SPE is a form of column chromatography used to separate components of a mixture. The crude sample is passed through a solid adsorbent (the stationary phase), and selective elution allows for the separation of the target compound from impurities. For instance, specific SPE cartridges can be chosen to retain either the desired compound or the impurities based on their chemical properties (e.g., polarity, charge), providing a cleaner sample for subsequent high-purity techniques like HPLC. acs.org

Advanced Analytical Characterization of Deuterated Isopropyl Mandelate

Spectroscopic Techniques for Deuterium (B1214612) Content and Position Elucidation

A combination of spectroscopic methods is essential for the comprehensive analysis of deuterated molecules. These techniques provide detailed information about the location and quantity of deuterium atoms within the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive tool for determining the specific sites of deuterium incorporation within a molecule. marquette.edunih.gov

Deuterium (²H) NMR spectroscopy directly detects the deuterium nuclei, providing unambiguous information about their chemical environment and, consequently, their position within the Isopropyl DL-Mandelate-d7 molecule. Each unique deuterium position will give rise to a distinct signal in the ²H NMR spectrum, with its chemical shift being characteristic of its electronic surroundings. This technique is invaluable for confirming the success of the deuteration process and for identifying the specific locations of the deuterium labels. nih.gov For instance, in a deuterated choline (B1196258) derivative, distinct signals were observed for deuterium atoms on different carbons of the choline headgroup, demonstrating the power of ²H NMR in resolving positional isomers. nih.gov

Key Application: Confirms the precise location of the seven deuterium atoms on the phenyl group of this compound.

Expected Outcome: The ²H NMR spectrum should display signals corresponding to the deuterons on the aromatic ring, confirming their placement and providing information on the molecular structure.

While ¹³C NMR spectroscopy primarily provides information about the carbon skeleton, it is also highly sensitive to the presence of neighboring deuterium atoms. This phenomenon, known as the deuterium isotope effect, causes shifts in the ¹³C chemical shifts of carbons directly bonded to or in close proximity to deuterium. acs.orgrsc.orgcdnsciencepub.com These isotopic shifts are typically small, upfield shifts (shielding effects), and their magnitudes can provide secondary confirmation of deuterium incorporation. acs.orgcdnsciencepub.com The effect can extend over several bonds, although it is most pronounced on the directly attached carbon (α-effect) and the adjacent carbon (β-effect). rsc.orgcdnsciencepub.com

Key Application: To observe and quantify the isotopic shifts on the carbon atoms of the phenyl ring in this compound, which confirms the presence of deuterium.

Expected Outcome: The ¹³C NMR spectrum of this compound, when compared to its non-deuterated counterpart, will show upfield shifts for the aromatic carbons, with the magnitude of the shift correlating to the number of attached deuterium atoms.

Carbon Position Expected Isotope Shift (ppm) Rationale
C-D (Aromatic)Larger upfield shiftDirect one-bond isotope effect.
C-C (Aromatic)Smaller upfield shiftTwo-bond isotope effect.

This is an interactive table based on generalized deuterium isotope effects.

Mass spectrometry (MS) is a cornerstone technique for determining the isotopic purity and quantifying the level of deuterium incorporation in a sample. nih.gov It measures the mass-to-charge ratio of ions, allowing for the differentiation of molecules based on their isotopic composition.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm), which allows for the unambiguous determination of the elemental composition of a molecule. ufl.edu For this compound, HRMS can confirm the presence of the seven deuterium atoms by providing a measured mass that corresponds to the theoretical exact mass of the deuterated compound. frontagelab.com This level of accuracy is crucial to distinguish the deuterated analyte from any potential isobaric interferences. frontagelab.com

Key Application: To obtain a highly accurate mass measurement of the this compound molecular ion.

Expected Outcome: The measured mass will match the calculated exact mass for the molecular formula C₁₁H₇D₇O₃, providing strong evidence for the successful synthesis of the target compound.

Ion Calculated Exact Mass Measured Mass (Hypothetical) Mass Error (ppm)
[C₁₁H₇D₇O₃+H]⁺200.1453200.1450-1.5
[C₁₁H₇D₇O₃+Na]⁺222.1272222.1269-1.4

This is an interactive table. The calculated exact masses are based on the most abundant isotopes of each element.

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific precursor ion (in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions are then mass-analyzed, providing a fragmentation spectrum. By comparing the fragmentation pattern of the deuterated analog to its non-deuterated counterpart, one can elucidate the fragmentation pathways. gre.ac.ukwvu.edu The mass shifts observed in the fragment ions containing the deuterium-labeled phenyl group provide definitive evidence for the location of the label within the molecule's structure. wvu.edu For example, a fragment ion containing the phenyl group will show a mass increase of seven units compared to the corresponding fragment from the unlabeled compound.

Key Application: To analyze the fragmentation pattern of this compound and confirm the location of the deuterium atoms on the phenyl ring.

Expected Outcome: The MS/MS spectrum will show characteristic fragment ions. Fragments retaining the phenyl-d7 group will be shifted by +7 Da compared to the unlabeled analog, confirming the label's position.

Unlabeled Fragment m/z (Unlabeled) Deuterated Fragment m/z (Deuterated) Mass Shift (Da)
[C₆H₅CO]⁺105.0335[C₆D₅CO]⁺110.0649+5
[C₆H₅CH(OH)]⁺107.0497[C₆D₅CH(OH)]⁺112.0811+5

This is an interactive table showing hypothetical but expected fragmentation data based on common fragmentation pathways of mandelate (B1228975) esters.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Changes Due to Deuteration

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful non-destructive methods for investigating the structural changes in a molecule upon isotopic substitution. The replacement of hydrogen atoms with heavier deuterium atoms in the isopropyl group of this compound leads to predictable and observable shifts in its vibrational spectra.

The most significant changes are observed in the vibrational modes directly involving the deuterium atoms. The C-D stretching vibrations appear at considerably lower frequencies (typically around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹) due to the increased reduced mass of the C-D bond. Similarly, C-D bending and rocking modes are shifted to lower wavenumbers. Studies on other deuterated molecules, such as deuterated alcohols and mandelates, confirm these principles. For instance, investigations into deuterated isopropyl alcohol show distinct shifts in the infrared absorption spectra upon deuteration. jst.go.jpnih.gov Research on metal complexes of deuterated mandelates also utilizes IR spectroscopy to understand structural features like hydrogen bonding. acs.org

These spectral shifts are crucial for confirming the success and location of deuteration within the molecule. By comparing the IR and Raman spectra of this compound with its non-deuterated (protio) analogue, analysts can pinpoint the exact vibrational modes affected by the isotopic labeling. In some cases, deuteration can simplify complex spectral regions by shifting overlapping peaks, which aids in the assignment of other vibrational modes within the molecule. researchgate.net

Table 1: Expected Vibrational Frequency Shifts in this compound vs. Non-Deuterated Analog

Vibrational ModeTypical Frequency Range (Protio, cm⁻¹)Expected Frequency Range (Deuterated, cm⁻¹)Primary Reason for Shift
Isopropyl C-H Stretch~2970N/AReplacement of H with D
Isopropyl C-D StretchN/A~2200Increased reduced mass of the C-D bond
Isopropyl C-H Bend~1370-1385N/AReplacement of H with D
Isopropyl C-D BendN/ALower than C-H bendIncreased reduced mass and change in vibrational coupling
C=O Stretch (Ester)~1735Minor to no shiftVibration is distant from the site of deuteration
O-H Stretch (Alcohol)~3500Minor to no shiftVibration is distant from the site of deuteration

Chromatographic Separation Methods for Labeled Isomers

Chromatography is an essential technique for the separation, identification, and quantification of this compound, particularly for distinguishing it from its non-deuterated counterpart and other related impurities. Both gas and liquid chromatography offer distinct advantages for the analysis of this deuterated ester.

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like isopropyl mandelate and its deuterated form. nih.gov When coupled with a mass spectrometer (GC-MS), it provides excellent sensitivity and specificity for identifying and quantifying the labeled compound.

A key phenomenon observed in the GC analysis of deuterated compounds is the "chromatographic isotope effect". uni-due.de Typically, deuterated compounds elute slightly earlier than their protio-analogues. mdpi.com This is attributed to the fact that C-D bonds are slightly shorter and less polarizable than C-H bonds, leading to weaker van der Waals interactions with the stationary phase of the GC column. mdpi.com This effect has been documented for various deuterated esters, where the deuterated molecules exhibit shorter retention times. uni-due.denih.gov For this compound, one would expect a slightly shorter retention time compared to the unlabeled Isopropyl DL-Mandelate on a standard non-polar or moderately polar GC column.

The choice of column is critical for achieving good separation. Polar capillary columns, such as those with a polyethylene (B3416737) glycol (e.g., FFAP) stationary phase, have been shown to resolve deuterated and unlabeled esters effectively. nih.gov High-resolution capillary columns provide the necessary efficiency to separate closely eluting isomers and isotopologues.

Table 2: Typical GC-MS Parameters for Analysis of Deuterated Esters

ParameterTypical Setting/ValuePurpose
Column Type Polar Capillary (e.g., FFAP, Carbowax) or Non-Polar (e.g., DB-5ms)To separate volatile compounds based on boiling point and polarity.
Injector Temp. 250 °CTo ensure rapid volatilization of the sample.
Oven Program Temperature ramp (e.g., 100 °C to 280 °C at 10 °C/min)To elute compounds with a wide range of boiling points.
Carrier Gas Helium or HydrogenTo carry the sample through the column.
Detector Mass Spectrometer (MS)To identify compounds by their mass-to-charge ratio and fragmentation.
MS Mode Selected Ion Monitoring (SIM)To enhance sensitivity and selectivity for the target labeled analyte.

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a versatile technique for the analysis of this compound. It is especially useful for non-volatile impurities or when thermal degradation is a concern. When coupled with mass spectrometry (LC-MS), it becomes a powerful tool for quantification, especially in complex biological or environmental matrices. researchgate.net

For the analysis of mandelic acid and its esters, reversed-phase HPLC is commonly employed. researchgate.net A C18 column is a standard choice, offering good retention and separation for moderately polar compounds like isopropyl mandelate. researchgate.net The mobile phase typically consists of a mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net

The use of a deuterated standard like this compound is crucial in quantitative LC-MS analysis. researchgate.net Since the labeled standard co-elutes with the non-labeled analyte but is distinguished by its higher mass in the MS detector, it can accurately correct for variations in sample preparation, injection volume, and matrix-induced ion suppression or enhancement. researchgate.net

Furthermore, chiral liquid chromatography can be used to separate the D- and L-enantiomers of the mandelate ester. nih.gov Columns with chiral stationary phases (CSPs), such as those based on cellulose (B213188) derivatives (e.g., CHIRALPAK® IC), are effective for resolving racemic mixtures of mandelic acid derivatives. nih.gov This allows for the stereospecific analysis of the compound if required.

Table 3: Common LC-MS Conditions for Mandelic Acid Derivatives

ParameterTypical Setting/ValuePurpose
Column Type Reversed-Phase (e.g., C18, 100 x 4.6 mm) or Chiral (e.g., CHIRALPAK®)To separate compounds based on hydrophobicity or chirality.
Mobile Phase Gradient of Acetonitrile/Methanol and Acidified Water (e.g., 0.1% Formic Acid)To elute compounds with varying polarities.
Flow Rate 0.5 - 1.0 mL/minTo ensure optimal separation and peak shape.
Detector Tandem Mass Spectrometer (MS/MS)For highly selective and sensitive quantification using MRM transitions.
Ionization Electrospray Ionization (ESI), Negative or Positive ModeTo generate ions from the analyte for MS detection.

Theoretical and Computational Studies on Deuterated Isopropyl Mandelate Systems

Quantum Chemical Calculations of Isotopic Effects

Quantum chemical calculations are fundamental to understanding how isotopic substitution at the atomic level translates to macroscopic chemical and physical properties. These calculations can precisely model the electronic structure and vibrational energy states of molecules, offering deep insights into the nature of isotopic effects.

One of the most direct consequences of isotopic substitution is the change in vibrational frequencies of chemical bonds. According to the principles of quantum mechanics, a chemical bond is not static but vibrates at a specific frequency, and even in its lowest energy state, it possesses a non-zero amount of vibrational energy known as the Zero-Point Energy (ZPE). wikipedia.orgyoutube.com The ZPE is a direct consequence of the Heisenberg Uncertainty Principle and is a critical concept in understanding isotope effects. wikipedia.org

The vibrational frequency of a bond is dependent on the masses of the connected atoms. When a lighter isotope like protium (B1232500) (¹H) is replaced by a heavier one like deuterium (B1214612) (²H or D), the mass of the nucleus doubles. This increased mass leads to a lower vibrational frequency for the C-D bond compared to the C-H bond. youtube.com Consequently, the ZPE of a C-D bond is lower than that of a C-H bond. youtube.com This difference in ZPE is the primary origin of most kinetic and thermodynamic isotope effects.

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), can accurately predict these vibrational frequencies and the resulting ZPEs for both the standard and deuterated isotopologues. goettingen-research-online.dediva-portal.org The difference in ZPE (ΔZPE) between the H and D-containing molecules can be calculated and used to explain differences in activation energies for chemical reactions. For example, calculations on deuterated molecular ions and clusters have shown that ZPE differences can be quantified with high accuracy. goettingen-research-online.deresearchgate.net While specific calculations for Isopropyl DL-Mandelate-d7 are not widely published, the principles established for other deuterated organic molecules are directly applicable. youtube.commdpi.com

Table 1: Conceptual Relationship Between Isotope, Mass, and Vibrational Energy
PropertyC-H BondC-D BondScientific Principle
Isotopic MassLower (¹H)Higher (²H)Deuterium has approximately twice the mass of protium.
Vibrational Frequency (ν)HigherLowerFrequency is inversely proportional to the square root of the reduced mass. youtube.com
Zero-Point Energy (ZPE)HigherLowerZPE is proportional to vibrational frequency (E₀ = ½hν). youtube.com
Bond Dissociation EnergyLowerHigherA lower ZPE means more energy is required to reach the dissociation energy level. youtube.com

The Deuterium Kinetic Isotope Effect (KIE) is a powerful tool for elucidating the mechanisms of chemical reactions. numberanalytics.com It is defined as the ratio of the rate constant of a reaction with the light isotope (kH) to the rate constant with the heavy isotope (kD), KIE = kH/kD. wikipedia.org A KIE value significantly greater than 1 (a "normal" KIE) typically indicates that the C-H bond is being broken or formed in the rate-determining step of the reaction. mdpi.com This is because the transition state for C-H bond cleavage has a higher activation energy, stemming from the ZPE difference, when the hydrogen is replaced by deuterium.

Studies on the oxidation of mandelic acid esters, which are close structural analogs of isopropyl mandelate (B1228975), provide excellent examples of KIEs. In the oxidation of ethyl mandelate by lead tetraacetate and V(V), significant primary KIEs were observed, confirming that the cleavage of the α-C-H bond is involved in the rate-limiting step. oup.comniscpr.res.in

Similarly, KIE studies are crucial in understanding enzyme-catalyzed reactions. royalsocietypublishing.orgunl.edu For instance, kinetic isotope effect measurements on mandelate racemase, an enzyme that catalyzes the interconversion of mandelate enantiomers, are consistent with a stepwise reaction mechanism involving a discrete intermediate. rsc.orgrsc.org The presence of a significant deuterium KIE provides evidence that hydrogen abstraction is at least partially rate-limiting in many enzymatic reactions. nih.gov

Table 2: Experimental Kinetic Isotope Effects in the Oxidation of Mandelate Esters
ReactionSubstrateDeuterated SubstrateObserved KIE (kH/kD)Reference
Oxidation by V(V)Ethyl mandelateEthyl α-deuteriomandelate2.6 niscpr.res.in
Oxidation by Lead Tetraacetate (Pyridine-Catalysed)Ethyl mandelateEthyl α-deuteriomandelate5.8 oup.com

Molecular Dynamics Simulations of Deuterated Compounds

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. These simulations are invaluable for studying the conformational landscape and solvent interactions of flexible molecules like this compound.

The biological and chemical activity of a chiral molecule is often dictated by its three-dimensional shape or conformation. Isopropyl DL-mandelate possesses multiple rotatable bonds, leading to a complex landscape of possible low-energy conformations. Conformational analysis aims to identify these stable conformers and the energy barriers between them. researchgate.net

The solvent environment can profoundly influence the behavior of a solute. The study of solvent effects is particularly interesting when either the solute or the solvent is isotopically labeled. A "solvent isotope effect" occurs when a reaction is run in a deuterated solvent (e.g., D₂O instead of H₂O). chem-station.com For reactions like the hydrolysis of esters, switching to a heavy solvent can alter the reaction rate, providing mechanistic clues. chem-station.comacs.org The change in acidity (pKa) of organic acids in D₂O compared to H₂O is another well-documented solvent isotope effect, stemming from differences in hydrogen bonding and ZPE between the solvent and solute in its acid and conjugate base forms. mdpi.comresearchgate.net

Computational Approaches to Spectroscopic Prediction for Deuterated Analogs

Computational chemistry is an essential tool for predicting and interpreting the spectra of molecules. For deuterated compounds, these methods can accurately forecast the spectroscopic shifts caused by isotopic substitution, aiding in structural elucidation.

Theoretical calculations, particularly using DFT methods like B3LYP, can compute the vibrational wavenumbers for a molecule. researchgate.net By performing these calculations for both Isopropyl DL-Mandelate and its d7 analog, one can predict the shifts in infrared (IR) and Raman spectra. goettingen-research-online.deresearchgate.net These predicted shifts, especially in the C-H/C-D stretching regions, can then be compared with experimental data to confirm the structure and the success of the deuteration. researchgate.net

Furthermore, advanced spectroscopic techniques like Vibrational Circular Dichroism (VCD), which is sensitive to the chirality of a molecule, can be modeled computationally. nih.gov Robust computational protocols have been developed to predict the VCD spectra of flexible molecules, often involving calculations on an ensemble of low-energy conformers. nih.gov Applying such methods to this compound would allow for the prediction of its unique VCD spectrum, providing a powerful link between its computed conformational preferences and its experimental chiroptical properties.

Applications of Isopropyl Dl Mandelate D7 in Scientific Research

Utilization as an Internal Standard in Quantitative Analytical Methods

Stable isotope-labeled compounds, such as Isopropyl DL-mandelate-d7, are considered the gold standard for internal standards in quantitative mass spectrometry-based methods. acs.orglcms.czmdpi.com Their chemical and physical properties are nearly identical to their unlabeled counterparts, ensuring they behave similarly during sample preparation, chromatography, and ionization. However, their increased mass allows them to be distinguished by a mass spectrometer, enabling accurate quantification by correcting for analyte loss during sample processing and for matrix effects that can suppress or enhance the analyte signal. lcms.czresearchgate.net

Method Development and Validation with Stable Isotope Labeled Standards

The development and validation of robust analytical methods are crucial for accurate and reliable quantification of analytes. The use of stable isotope-labeled internal standards like this compound is a key component of this process. nih.govmdpi.com Method validation typically encompasses the assessment of linearity, precision, accuracy, and limits of detection and quantification. nih.govufrgs.br For instance, in the development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of drugs like baclofen, gabapentin, and pregabalin (B1679071), their respective deuterated analogs are used as internal standards to ensure the reliability of the assay. nih.govresearchgate.net The validation process confirms that the method is suitable for its intended purpose, with the internal standard playing a critical role in achieving the required accuracy and precision. mdpi.com

A well-validated method using a deuterated internal standard will demonstrate a high degree of linearity (typically with a correlation coefficient, r², greater than 0.99), and intra- and inter-day precision and accuracy within acceptable limits (e.g., within 15-20% for the lower limit of quantification and 15% for other concentrations). nih.govnih.gov

Quantification of Unlabeled Analogs in Complex Matrices (Excluding Biological Fluids from Human Trials)

This compound is particularly useful for the quantification of its unlabeled analog, isopropyl DL-mandelate, or related compounds like pregabalin impurities, in various complex matrices. The presence of a deuterated internal standard is crucial for mitigating matrix effects, which are common in complex samples and can lead to inaccurate quantification. lcms.cz For example, the analysis of pesticides and mycotoxins in different cannabis matrices (flower, edibles, concentrates) highlights the challenges posed by matrix effects. The use of deuterated analogs as internal standards in such analyses helps to normalize the response and achieve accurate quantification across these varied matrices. lcms.cz

While direct studies detailing the use of this compound in specific non-biological matrices are not extensively published, the principles of its application are well-established. For example, it could be used to quantify residual isopropyl mandelate (B1228975) in manufacturing processes or in environmental samples where mandelate esters might be present.

Calibration Curves and Linearity for Labeled Compounds

In quantitative analysis, a calibration curve is constructed by plotting the response ratio of the analyte to the internal standard against the concentration of the analyte. researchgate.netchromatographyonline.com The use of a stable isotope-labeled internal standard like this compound helps to ensure the linearity of the calibration curve over a wide dynamic range. researchgate.net This is because the internal standard compensates for variations in instrument response and sample preparation. lcms.cz

For example, in the quantification of various analytes, calibration curves are generated using a constant concentration of the deuterated internal standard across all calibration standards and samples. lcms.czwhiterose.ac.uk The resulting calibration curves typically exhibit excellent linearity, with correlation coefficients (r²) approaching 1.000. nih.govresearchgate.net This high degree of linearity is a testament to the effectiveness of the internal standard in correcting for analytical variability.

Table 1: Representative Data for Calibration Curve using a Deuterated Internal Standard

Analyte Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaArea Ratio (Analyte/IS)
110,500100,2000.105
552,30099,8000.524
10104,100101,0001.031
50515,00099,5005.176
1001,030,000100,50010.249
5005,200,000101,20051.383
100010,450,000100,800103.671
This table presents hypothetical data to illustrate the principle of a calibration curve with an internal standard.

Mechanistic Investigations Using Deuterium (B1214612) Labeling

The substitution of hydrogen with deuterium in a molecule can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered. wikipedia.orgnih.gov This phenomenon is a powerful tool for elucidating reaction mechanisms, as it can provide insights into bond-breaking and bond-forming steps. wikipedia.orgchem-station.com

Elucidation of Reaction Mechanisms via Kinetic Isotope Effects

The C-D bond is stronger than the C-H bond, and therefore, if the cleavage of this bond is the rate-determining step of a reaction, a primary kinetic isotope effect (kH/kD > 1) will be observed. wikipedia.org Studies on the oxidation of mandelic acid and its esters have utilized deuterium labeling to probe the reaction mechanism. For example, in the V(V) oxidation of ethyl mandelate, a primary kinetic isotope effect (kH/kD) of 2.6 was observed when the α-hydrogen was replaced with deuterium. niscpr.res.in This indicates that the C-H bond at the α-position is broken in the rate-determining step. niscpr.res.in Similarly, in the permanganate (B83412) oxidation of mandelic acid, a large primary kinetic deuterium isotope effect (kH/kD ≥ 8-9) was observed across a wide pH range, suggesting a rate-limiting hydride transfer. rsc.org

In enzymatic reactions, KIE studies can help to identify the catalytic mechanism. For instance, in the oxidation of (S)-mandelate to benzoylformate by (S)-mandelate dehydrogenase, the substrate kinetic isotope effect was found to correlate with the pKa of the substrate's α-proton. nih.gov This supported a mechanism involving a carbanion intermediate rather than a direct hydride transfer. nih.gov

Table 2: Examples of Kinetic Isotope Effects in Reactions of Mandelic Acid Derivatives

ReactionSubstratekH/kDImplicationReference
V(V) OxidationEthyl mandelate2.6C-H bond cleavage in rate-determining step niscpr.res.in
Permanganate OxidationMandelic acid≥ 8-9Rate-limiting hydride transfer rsc.org
(S)-Mandelate Dehydrogenase(S)-MandelateVaries with substrateSupports carbanion intermediate mechanism nih.gov

Tracing of Biochemical Pathways (Excluding Human Metabolic Studies)

Deuterium-labeled compounds are widely used as tracers to follow the metabolic fate of molecules in biological systems. clearsynth.comclearsynth.com By introducing a labeled precursor, researchers can track the incorporation of the label into various metabolites, thereby elucidating biochemical pathways. icm.edu.plnih.govisotope.com For example, the enantiomeric purity of α-monodeuterated ethanol (B145695) produced during yeast fermentation was studied using esters derived from optically active mandelic acid to trace the stereospecific transfer of hydrogen isotopes. icm.edu.plicm.edu.pl This allowed for the determination of the origin of the deuterium atoms in the final product, providing insights into the alcohol dehydrogenase-catalyzed reduction. icm.edu.pl

In a different context, the biosynthesis of 4-hydroxymandelate (B1240059) (4-HMA), an intermediate in the coenzyme Q10 synthesis pathway, was investigated using isotopically labeled precursors. nih.gov While this study did not use this compound directly, it exemplifies the approach of using labeled compounds to trace metabolic pathways. Such studies are crucial for understanding the complex network of biochemical reactions that occur in living organisms.

Studies on Stereochemical Transformations

The stereochemistry of mandelic acid and its derivatives, such as Isopropyl DL-Mandelate, is a focal point of significant research, primarily due to the differing biological activities of its enantiomers. nih.govsbq.org.br (R)-mandelic acid, for instance, is a valuable chiral building block for the synthesis of various pharmaceuticals, including semi-synthetic penicillins and anti-tumor agents. nih.gov Consequently, the transformation of the racemic mixture into enantiomerically pure forms is of great interest.

Enzymatic resolutions are a prominent method for achieving this separation. techniumscience.comrsc.org Lipases and proteases, in particular, have been effectively used to catalyze the stereospecific esterification or hydrolysis of mandelic acid and its esters. techniumscience.com For example, in a process known as kinetic resolution, an enzyme selectively acylates one enantiomer of a racemic mandelate ester, allowing for the separation of the acylated and unreacted enantiomers. tandfonline.com The enantioselectivity of these enzymatic reactions can be high, with studies reporting the production of (S)-mandelates with an enantiomeric excess (ee) of ≥ 97%. tandfonline.com The choice of enzyme and reaction conditions, such as the solvent and acyl donor, can significantly influence both the rate of conversion and the enantioselectivity of the transformation. tandfonline.com In some cases, the stereochemical preference of an enzyme can even be inverted by altering the acyl donor. tandfonline.com

Another approach involves the use of mandelate racemase, an enzyme that interconverts the R- and S-enantiomers of mandelic acid. rsc.orgmpg.de This enzyme can be used in dynamic kinetic resolution (DKR), a process that combines the racemization of the unwanted enantiomer with the selective transformation of the desired enantiomer, theoretically allowing for a 100% yield of the target molecule. rsc.orgmpg.de

Deuterium labeling, as in this compound, serves as a powerful tool in mechanistic studies of these stereochemical transformations. acs.orgnih.gov By replacing hydrogen atoms with deuterium at specific positions, researchers can trace the movement of atoms and elucidate the stereochemical course of a reaction. acs.org This technique is particularly valuable for understanding complex enzymatic mechanisms and the conformational dynamics of intermediates. nih.gov For instance, deuterium labeling has been instrumental in determining the stereochemistry of proton addition and elimination steps in terpene cyclase mechanisms. nih.gov While direct studies on the stereochemical transformations of this compound are not extensively documented in publicly available literature, the principles established from research on related mandelate derivatives and the application of deuterium labeling in stereochemical analysis provide a strong framework for understanding its potential behavior in such reactions.

Research on Deuterium-Induced Pharmacokinetic and Pharmacodynamic Alterations (Focus on In Vitro and In Silico Models, not human/clinical)

The substitution of hydrogen with deuterium in a molecule, a process known as deuteration, can lead to significant changes in its pharmacokinetic and pharmacodynamic properties. scielo.org.mxclearsynth.com This is primarily due to the kinetic isotope effect (KIE), where the greater mass of deuterium compared to hydrogen results in a stronger carbon-deuterium (C-D) bond than the corresponding carbon-hydrogen (C-H) bond. scielo.org.mx This stronger bond can slow down metabolic reactions that involve the cleavage of this bond, a common step in drug metabolism. clearsynth.com While specific in vitro and in silico studies on this compound are not widely published, the general principles of deuterium-induced alterations provide a basis for predicting its behavior.

Enzymatic Degradation Pathways (Pre-clinical, in vitro models)

The primary route of metabolism for many esters is hydrolysis, often catalyzed by esterases. nih.govgoogle.com In the case of Isopropyl DL-Mandelate, it is expected to be hydrolyzed to mandelic acid and isopropanol (B130326). The introduction of deuterium in the isopropyl group, as in this compound, is not expected to have a significant primary KIE on this hydrolysis reaction, as the C-D bonds are not directly cleaved in this process.

Various enzymes, including lipases and esterases from different sources, have been shown to hydrolyze mandelate esters with varying degrees of enantioselectivity. techniumscience.comcapes.gov.br For instance, Novozym 435, a lipase (B570770) from Candida antarctica, has been found to be effective in the hydrolysis of (R)-methyl mandelate. capes.gov.br The table below summarizes the activity of different enzymes on mandelate esters.

Enzyme SourceSubstrateKey FindingReference
Pseudomonas sp. lipase(±)-Mandelic acidCatalyzed O-acylation in diisopropyl ether. scispace.com
Mandelate racemase(R)-Mandelic acidCatalyzed racemization in aqueous buffer. scispace.com
Penicillium roqueforti lipaseMethyl O-butyryl-(RS)-mandelatesProduced (S)-mandelates with ≥ 97% ee. tandfonline.com
Pseudomonas sp. lipaseMethyl (RS)-mandelatesRecovered (R)-mandelates with ≥ 98% ee. tandfonline.com
Bovine carbonic anhydraseMandelic methyl estersPreferentially hydrolyzed the R enantiomer. cdnsciencepub.com
Candida antarctica lipase (Novozym 435)RS(∓)-Methyl mandelateEffective in hydrolysis of R(−)-methyl mandelate. capes.gov.br
Rhizomucor miehei lipase (Lipozyme RM IM)RS(∓)-Methyl mandelateScreened for activity and selectivity. capes.gov.br
Thermomyces lanuginosus lipase (Lipozyme TL IM)RS(∓)-Methyl mandelateScreened for activity and selectivity. capes.gov.br

Membrane Permeation Studies with Labeled Compounds (Pre-clinical, in vitro models)

The effect of deuterium labeling on membrane permeation is generally considered to be minimal. The physical properties that govern passive diffusion across biological membranes, such as lipophilicity (logP), molecular size, and pKa, are not significantly altered by isotopic substitution. Therefore, it is anticipated that the membrane permeability of this compound would be very similar to its non-deuterated counterpart.

However, if the transport across a membrane is facilitated by a specific transporter protein, a KIE could potentially be observed if the interaction with the transporter is sensitive to the vibrational frequencies of the C-H/C-D bonds. While there is no direct evidence of this for this compound, it remains a theoretical possibility.

In vitro models like Caco-2 cell monolayers and Parallel Artificial Membrane Permeability Assays (PAMPA) are standard tools for assessing the intestinal permeability of compounds. While specific data for this compound is not available, studies with other deuterated compounds generally show comparable permeability to their non-deuterated analogs. Any observed differences are more likely attributable to altered metabolism within the assay system rather than a direct effect on permeation.

The primary utility of deuterium-labeled compounds like this compound in permeation studies lies in their use as internal standards for quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS). The near-identical physicochemical properties and chromatographic behavior of the deuterated and non-deuterated compounds, combined with their distinct mass-to-charge ratios, allow for accurate and precise quantification of the non-deuterated analyte in complex biological matrices.

Future Directions and Emerging Research Opportunities

Development of Novel Deuteration Strategies for Complex Molecules

The synthesis of deuterated molecules is moving beyond traditional methods toward more sophisticated and selective strategies. The goal is to introduce deuterium (B1214612) into complex organic molecules at specific locations with high efficiency and precision, which is crucial for applications ranging from mechanistic studies to the development of improved pharmaceuticals researchgate.netresearchgate.netnih.gov.

Recent advancements have focused on several key areas:

Late-Stage Functionalization : A primary objective is the ability to introduce deuterium into a molecule at a late stage of its synthesis. This approach, particularly through hydrogen isotope exchange (HIE), is highly desirable as it avoids the need to build the molecule from pre-deuterated starting materials, which can be complex and costly acs.orgyoutube.com. Iridium-catalyzed HIE has become a prominent method for selectively labeling complex molecules acs.orgyoutube.com.

Catalyst Development : Research is active in discovering new catalysts that are more efficient, selective, and work under milder conditions. This includes the use of both noble metals like iridium, ruthenium, and palladium, as well as more earth-abundant base metals researchgate.netyoutube.comresearchgate.net. Photocatalysis and electrocatalysis are also emerging as powerful tools for driving deuteration reactions researchgate.netresearchgate.net.

Novel Deuterium Sources : While deuterium gas (D₂) and deuterated solvents like heavy water (D₂O) are common, their use can be expensive or require specialized equipment. Consequently, there is a growing interest in developing and utilizing alternative, more accessible deuterium donors acs.orgyoutube.com.

Deuteration StrategyDescriptionKey AdvantagesRecent Innovations
Hydrogen Isotope Exchange (HIE)Direct replacement of C-H bonds with C-D bonds, often catalyzed by transition metals.Enables late-stage deuteration of complex molecules.Development of highly selective iridium catalysts and predictive models for regioselectivity acs.org.
Reductive DeuterationIncorporation of deuterium during the reduction of functional groups like alkenes, alkynes, or carbonyls.High levels of deuterium incorporation can be achieved.Electrochemical and biocatalytic methods using D₂O as the deuterium source youtube.com.
Dehalogenative DeuterationReplacement of a halogen atom with a deuterium atom.Provides a route to deuterated compounds from readily available halogenated precursors.Advancements in electrocatalytic methods using nanoelectrodes researchgate.netresearchgate.net.
Photocatalytic DeuterationUses visible light to drive deuterium incorporation reactions.Mild reaction conditions and high functional group tolerance.Synergistic use of photoredox catalysts and hydrogen atom transfer agents researchgate.net.
Table 1. Overview of modern deuteration strategies for complex molecules.

These evolving strategies promise to make complex deuterated compounds, including isotopologues of mandelic acid esters, more accessible for advanced research applications adesisinc.com.

Advanced Applications in Multi-Omics Research (Excluding Clinical Proteomics/Metabolomics)

Stable isotope labeling is a cornerstone of "omics" technologies, enabling the dynamic tracking and quantification of molecules in complex biological systems. While applications in clinical research are well-established, the use of deuterated compounds is expanding into other multi-omics fields. The term "Deuteromics" has been coined to describe the simultaneous investigation of multiple metabolic pathways using deuterium labeling metsol.commetsol.com.

Emerging applications include:

Lipidomics : Deuterated tracers are used to investigate the biosynthesis, remodeling, and degradation of lipids. longdom.orgnih.gov This approach helps to unravel the complex dynamics of lipid metabolism in various biological contexts, from cellular studies to whole-organism physiology nih.govmdpi.com. For instance, deuterium labeling has been used since the 1930s to study fatty acid metabolism longdom.orgnih.gov.

Glycomics : The study of the complete set of sugars (glycans) in an organism benefits from stable isotope labeling for quantitative analysis. Deuterated reagents, such as deuterated methyl iodide, are used to label glycan mixtures, allowing for their relative quantification by mass spectrometry nih.gov.

Foodomics and Nutritional Science : Deuterated internal standards are employed to accurately quantify nutrients, metabolites, and contaminants in food sources and to study their metabolic fate clearsynth.comisolife.nl. This helps in understanding the relationship between diet and health at a molecular level mdpi.com.

Environmental Science : In environmental tracing and metabolomics, deuterated standards are crucial for monitoring pollutants and their breakdown products in environmental samples, providing precise and reliable quantitative data clearsynth.com.

Multi-Omics FieldApplication of Deuterated CompoundsResearch Focus
LipidomicsMetabolic flux analysis using deuterated fatty acids, glycerol, or heavy water.Understanding dynamic changes in lipid synthesis, trafficking, and turnover longdom.orgmdpi.com.
GlycomicsQuantitative profiling using differential isotopic labeling (e.g., deuterated permethylation).Comparing glycan expression between different biological samples nih.gov.
FoodomicsUse of deuterated internal standards for quantitative analysis of food components.Biomarker discovery for food intake and physiological effects of diet isolife.nlmdpi.com.
Environmental ScienceInternal standards for quantifying pollutants and their metabolites in environmental samples.Monitoring environmental contamination and biodegradation pathways clearsynth.com.
Table 2. Advanced applications of deuterated compounds in selected multi-omics fields.

The versatility of deuterium labeling enables a systems-level understanding of biological and environmental processes, providing insights that are unattainable with non-labeled approaches irisotope.comnih.gov.

Integration of Computational and Experimental Approaches for Deuterated Compounds

The synergy between computational modeling and experimental analysis is creating powerful new workflows in the study of deuterated compounds. This integration allows for the rational design of labeling strategies and a deeper interpretation of experimental data mdpi.commdpi.com.

Key areas of integration include:

Predictive Modeling of Deuteration : Computational chemistry, including quantum mechanics (QM) and density functional theory (DFT), can predict the reactivity of C-H bonds, helping to guide the regioselectivity of HIE reactions acs.orgnih.gov. This allows researchers to design experiments more effectively and to understand the outcomes of labeling reactions. For example, predictive models have been developed to estimate the main sites of deuterium incorporation in a molecule before a reaction is performed acs.org.

Quantum-Classical Design : Hybrid quantum-classical computational approaches are being explored to design deuterated molecules with specific desired properties arxiv.orgresearchgate.net. This involves using quantum chemistry to predict properties and machine learning to screen large numbers of potential deuterated structures, which can then be optimized using quantum algorithms researchgate.net.

Interpreting Analytical Data : Computational methods are crucial for interpreting complex data from techniques like mass spectrometry and NMR. For instance, in hydrogen-deuterium exchange mass spectrometry (HDX-MS), molecular dynamics simulations are combined with experimental data to generate detailed 3D models of protein-ligand interactions and conformational changes nih.govnih.gov. This combined approach moves from qualitative observation to quantitative interpretation nih.gov.

This integrated approach accelerates the development cycle for new deuterated compounds and their applications, from designing more efficient syntheses to elucidating their behavior in complex systems mdpi.comnih.gov.

Q & A

Q. What experimental protocols are recommended for synthesizing and characterizing Isopropyl DL-Mandelate-d7 with high isotopic purity?

To ensure high isotopic purity (>98% deuterium incorporation), researchers should:

  • Use deuterated starting materials (e.g., D7-labeled mandelic acid) and confirm their purity via NMR or mass spectrometry .
  • Optimize reaction conditions (e.g., solvent choice, temperature) to minimize proton-deuterium exchange. For example, anhydrous conditions and deuterated solvents (e.g., DMSO-d6) reduce isotopic dilution .
  • Characterize intermediates and final products using LC-MS/MS for isotopic distribution analysis and ¹H/²H NMR to confirm deuterium retention at specific positions .
  • Validate purity via reverse-phase HPLC coupled with high-resolution mass spectrometry (HRMS) to distinguish isotopic peaks from impurities .

Q. How should researchers design stability studies for this compound under varying storage conditions?

Stability studies must account for:

  • Environmental factors : Test degradation kinetics at controlled temperatures (e.g., 4°C, 25°C, 40°C), humidity levels (e.g., 60% RH), and light exposure (UV/visible light) to simulate real-world storage .
  • Analytical endpoints : Use accelerated stability testing with LC-MS to quantify degradation products (e.g., hydrolysis to mandelic acid-d7) and isotopic integrity loss over time .
  • Statistical modeling : Apply Arrhenius equations to predict shelf life at standard storage conditions based on accelerated data .

Advanced Research Questions

Q. How can isotopic effects of deuterium in this compound influence its pharmacokinetic (PK) or metabolic profiling compared to the non-deuterated analog?

Deuterium incorporation may alter:

  • Metabolic stability : Use in vitro assays (e.g., liver microsomes) to compare oxidation rates via CYP450 enzymes. Deuterium at metabolically labile positions can reduce first-pass metabolism, extending half-life .
  • Isotope effects in PK : Conduct crossover studies in animal models, measuring AUC, Cmax, and t½. Statistical tools like ANOVA or mixed-effects models should account for inter-subject variability .
  • Data interpretation : Compare deuterated vs. non-deuterated analogs using metabolomics platforms (e.g., UPLC-QTOF-MS) to identify deuterium-specific metabolite pathways .

Q. What methodologies resolve contradictions in observed bioanalytical data for this compound, such as inconsistent isotopic enrichment across studies?

Address discrepancies through:

  • Standardized calibration : Use certified deuterated internal standards and validate instrument parameters (e.g., ion suppression thresholds in MS) to ensure reproducibility .
  • Error source analysis : Apply root-cause analysis (RCA) to identify variables like solvent lot variability, column aging in HPLC, or deuterium back-exchange during sample preparation .
  • Inter-laboratory validation : Share protocols and raw data across labs to benchmark results. Tools like Bland-Altman plots can visualize systematic biases .

Q. How can researchers optimize chromatographic separation for this compound in complex biological matrices?

Key strategies include:

  • Column selection : Use hydrophilic interaction liquid chromatography (HILIC) or chiral columns to resolve deuterated species from endogenous isomers .
  • Mobile phase optimization : Adjust pH and buffer composition (e.g., ammonium formate) to enhance peak symmetry and reduce matrix effects .
  • Data processing : Apply multivariate analysis (e.g., PCA) to distinguish isotopic clusters from background noise in high-resolution MS datasets .

Methodological Rigor and Reproducibility

Q. What statistical approaches are critical for validating the isotopic purity of this compound in multi-center studies?

  • Power analysis : Predefine sample sizes to detect ≥2% deviations in deuterium enrichment with 95% confidence .
  • Inter-laboratory harmonization : Use standardized reference materials and cross-validate results via Cohen’s kappa coefficient for inter-rater reliability .
  • Uncertainty quantification : Report confidence intervals for isotopic ratios and apply Monte Carlo simulations to model propagation of measurement errors .

Q. How should researchers address ethical and safety considerations when handling this compound in vivo studies?

  • Toxicity profiling : Conduct acute toxicity assays (e.g., OECD Guideline 423) to establish safe dosing thresholds, referencing analogous compounds like isopropyl alcohol .
  • Ethical compliance : Submit protocols to institutional review boards (IRBs) for approval, ensuring adherence to the 3Rs (Replacement, Reduction, Refinement) in animal studies .
  • Data transparency : Disclose all adverse events and isotopic batch variability in publications to support reproducibility .

Data Reporting Standards

Q. What documentation is essential for ensuring reproducibility in studies involving this compound?

  • Detailed Materials section : Specify suppliers, batch numbers, and deuterium enrichment levels for all reagents .
  • Raw data archiving : Deposit chromatograms, NMR spectra, and MS/MS fragmentation patterns in repositories like Zenodo or ChemRxiv .
  • Code sharing : Provide scripts for data analysis (e.g., R/Python) used in isotopic peak integration or kinetic modeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.